1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a furan ring, a piperidine ring, and a carboxylic acid group . It’s part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This method is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring system is a fused ring structure that includes a five-membered imidazole ring and a six-membered pyridine ring . The furan ring is a five-membered ring with an oxygen atom, and the piperidine ring is a six-membered ring with a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazo[1,2-a]pyridine ring system, in particular, is known to participate in a variety of reactions . For example, it can undergo oxidative coupling with ketoxime acetates in the presence of a copper (I) catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Information on properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found in chemical databases .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have been reported to show significant antimicrobial potential . Specific derivatives have demonstrated good antimicrobial activity, suggesting that this compound could also have potential in this area .
Anti-tubercular Activity
Some imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests that “1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid” could potentially be used in the treatment of tuberculosis.
Anti-inflammatory and Analgesic Activities
Certain indole derivatives have shown anti-inflammatory and analgesic activities . Given the structural similarities, it’s possible that this compound could also exhibit these properties.
Antiviral Activity
Imidazole derivatives have been reported to have antiviral properties . This suggests that “1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid” could potentially be used in the development of antiviral drugs.
Anticancer Activity
Imidazole-containing compounds have been used in the development of new drugs with anticancer properties . This compound could potentially be used in cancer research and treatment.
Antioxidant Activity
Imidazole derivatives have been reported to have antioxidant properties . This suggests that “1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid” could potentially be used in the development of antioxidant drugs.
Future Directions
properties
IUPAC Name |
1-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-13-3-4-16-20-17(15-2-1-9-25-15)14(22(16)10-13)11-21-7-5-12(6-8-21)18(23)24/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCIAKFHDVKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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